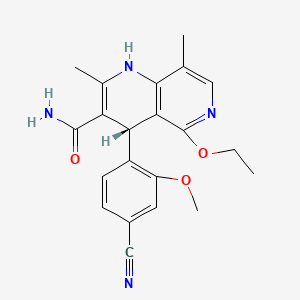
Finerenone
Vue d'ensemble
Description
Finerenone, sold under the brand name Kerendia, is a medication used to reduce the risk of kidney function decline, kidney failure, cardiovascular death, non-fatal heart attacks, and hospitalization for heart failure in adults with chronic kidney disease associated with type 2 diabetes . It is a non-steroidal mineralocorticoid receptor antagonist (MRA) and is taken orally .
Synthesis Analysis
A 6-step enantioselective synthesis of this compound has been reported, featuring a partial transfer hydrogenation of a naphthyridine using a chiral phosphoric acid catalyst with a Hantzsch ester . The process is complicated by the fact that the naphthyridine exists as a mixture of two atropisomers that react at different rates and with different selectivities .
Molecular Structure Analysis
This compound has a molecular formula of C21H22N4O3 and a molecular weight of 378.432 g/mol . Its IUPAC name is (4S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide .
Chemical Reactions Analysis
The synthesis of this compound involves an enantioselective partial transfer hydrogenation of a naphthyridine using a chiral phosphoric acid catalyst with a Hantzsch ester . The naphthyridine exists in two atropisomeric forms that react at different rates and selectivities .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 378.42 and a molecular formula of C21H22N4O3 . It is soluble in DMSO .
Applications De Recherche Scientifique
Traitement de la maladie rénale chronique (MRC)
La finerenone a été étudiée pour son potentiel à réduire le déclin de la fonction rénale et les complications cardiovasculaires chez les adultes atteints de MRC associée au diabète de type 2 (DT2) {svg_1}. L'étude FIND-CKD enquête sur l'effet de la this compound chez les adultes atteints de MRC sans diabète {svg_2}. Le critère d'efficacité principal est la pente totale du DEGR, définie comme le taux annuel moyen de variation du DEGR de la valeur initiale au mois 32 {svg_3}.
Protection cardiovasculaire
La this compound est un nouvel antagoniste non stéroïdien du récepteur des minéralocorticoïdes (ARM) qui peut réduire les effets indésirables tels que l'hyperkaliémie et exercer de puissants effets cardioprotecteurs {svg_4}. Les études cliniques de phase III FIDELIO-DKD et FIGARO-DKD ont montré que la this compound réduit les résultats cardiovasculaires complexes chez les patients atteints de DT2 et de degrés divers de MRC {svg_5}.
Effets antifibrotiques et anti-inflammatoires
La this compound est un nouvel ARM non stéroïdien utilisé pour le traitement de la néphropathie diabétique. Elle a des effets antifibrotiques et anti-inflammatoires prédominants {svg_6}.
Traitement de la néphropathie diabétique (ND)
La néphropathie diabétique est une complication microvasculaire fréquente du diabète et constitue actuellement la principale cause de maladie rénale chronique et de maladie rénale terminale dans le monde {svg_7}. La this compound est utilisée pour le traitement de la ND {svg_8}.
Traitement de la maladie rénale chronique non diabétique
L'étude FIND-CKD enquête sur l'effet de la this compound chez les adultes atteints de MRC d'étiologie non diabétique {svg_9}. Les adultes présentant un rapport albumine-créatinine urinaire (UACR) de ≥ 200 à ≤ 3 500 mg/g et un DEGR ≥ 25 à < 90 ml/min/1,73 m2 recevant une dose maximale tolérée d'un inhibiteur du système rénine-angiotensine (RAS) ont été randomisés 1 : 1 pour recevoir un placebo une fois par jour ou de la this compound 10 ou 20 mg en fonction d'un DEGR supérieur ou inférieur à 60 ml/min/1,73 m2 {svg_10}.
Traitement de la néphropathie hypertensive/ischémique
Les causes les plus fréquentes de MRC étaient la glomérulonéphrite chronique (57,0 %) et la néphropathie hypertensive/ischémique (29,0 %) {svg_11}. La this compound est à l'étude pour ses bienfaits potentiels dans ces conditions {svg_12}.
Mécanisme D'action
Target of Action
Finerenone is a non-steroidal selective mineralocorticoid receptor (MR) antagonist . The primary target of this compound is the mineralocorticoid receptor . This receptor is involved in the regulation of electrolyte balance and blood pressure .
Mode of Action
This compound works by inhibiting the effects of mineralocorticoids like aldosterone and cortisol when the MR is overactivated . This inhibition possibly reduces inflammation and fibrosis in the heart and kidney . It also blocks mineralocorticoid receptors, which makes it a potassium-sparing diuretic .
Biochemical Pathways
This compound’s action on the mineralocorticoid receptor leads to a reduction in inflammation and fibrosis, which are key processes in the progression of chronic kidney disease and cardiovascular disease . By blocking the mineralocorticoid receptor, this compound can help to reduce these harmful effects and slow the progression of these diseases .
Pharmacokinetics
This compound is rapidly and completely absorbed and undergoes first-pass metabolism in the gut wall and liver, resulting in a bioavailability of 43.5% . The pharmacokinetics of this compound are linear and its half-life is 2 to 3 hours in the dose range of up to 20 mg . Cytochrome P450 (CYP) 3A4 (90%) and CYP2C8 (10%) are involved in the extensive biotransformation of this compound to pharmacologically inactive metabolites, which are excreted via both renal (80%) and biliary (20%) routes .
Result of Action
This compound has predominant anti-fibrotic and anti-inflammatory effects and exhibits several renal and cardiac protective effects . It is indicated to reduce the risk of sustained decline in glomerular filtration rate, end stage kidney disease, cardiovascular death, heart attacks, and hospitalization due to heart failure in adults with chronic kidney disease associated with type II diabetes mellitus .
Action Environment
The action of this compound can be influenced by various factors. For instance, the presence of other medications that inhibit or induce CYP3A4 can affect the metabolism and therefore the effectiveness of this compound . Additionally, patient-specific factors such as renal or hepatic impairment can also influence the pharmacokinetics of this compound .
Safety and Hazards
Orientations Futures
Finerenone has shown potential in improving kidney outcomes and reducing the hazard of end-stage kidney disease (ESKD), and is well tolerated in patients with chronic kidney disease and type 2 diabetes . Ongoing trials are investigating this compound’s therapeutic effect in patients with heart failure with preserved ejection fraction (HFpEF) and non-diabetic CKD, as well sodium–glucose cotransporter 2 (SGLT2) and this compound combination therapy in patients with diabetic nephropathy .
Propriétés
IUPAC Name |
(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBHLEZXCOBLCY-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=C(C2=C1[C@@H](C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146928 | |
| Record name | Finerenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Finerenone is a non-steroidal selective mineralocorticoid receptor (MR) antagonist with no significant affinity or activity at androgen, progesterone, estrogen, and glucocorticoid receptors. Animal studies have shown that finerenone binding to the MR reduces inflammation and fibrosis, and phase 2 clinical trials showed a reduction in albuminuria. Aldosterone is a mineralocorticoid hormone involved in the regulation of blood pressure, sodium reabsorption, and potassium excretion. In 1943, agonism of the MR along with increased salt was shown to be associated with malignant hypertension, which could progress to inflammation and fibrosis of organs. Binding of aldosterone, an MR agonist, to the MR causes a conformational change, which dissociates the receptor from inactivating chaperone proteins. The active MR translocates to the nucleus along with a complex of other coactivators to induce transcription of a number of genes. Finerenone's binding to the MR prevents binding of MR coactivators, which in turn prevents pro-inflammatory and pro-fibrotic gene transcription. Clinical trial data shows that blocking the mineralocorticoid receptor reduces mortality and morbidity in patients with chronic severe congestive heart failure with an ejection fraction ≤35%. Patients taking finerenone developed new onset atrial fibrillation or flutter (AFF) with a hazard ratio of 0.71. Finerenone lowered the risk of first onset of kidney failure, a sustained eGFR decrease of ≥40%, or death from a renal cause to a hazard ratio of 0.82. Cardiovascular outcomes including cardiovascular death, nonfatal heart attacks, nonfatal strokes, and hospitalization for heart failure in patients taking finerenone had a hazard ratio of 0.86 in patients with a history of AFF and 0.85 in patients without a history of AFF. | |
| Record name | Finerenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16165 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1050477-31-0 | |
| Record name | (4S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050477-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Finerenone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050477310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Finerenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16165 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Finerenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FINERENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE2O63YV8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



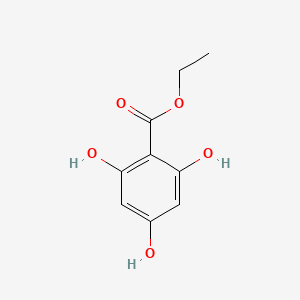
![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B607376.png)

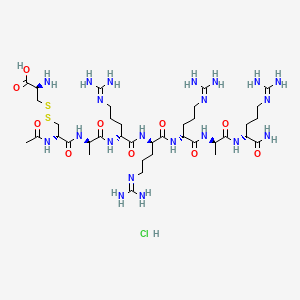
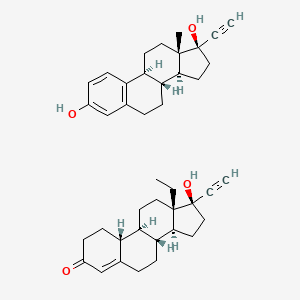

![2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile](/img/structure/B607384.png)
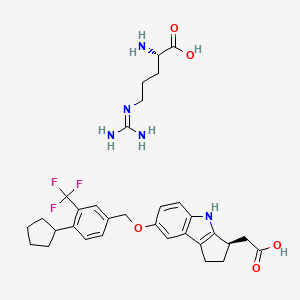
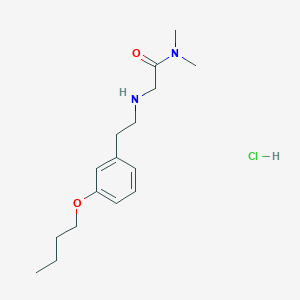
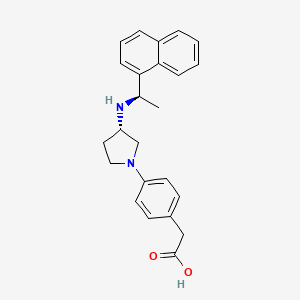


![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)
![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)